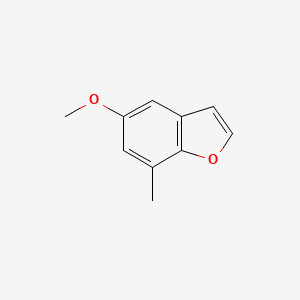
UNII-09BM0V691H
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through various synthetic routes. One common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: : Industrial production of 5-(1-Methylethyl)-2,8-nonanedione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: : 5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate halogenating agents or alkyl halides.
Major Products Formed: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 5-(1-Methylethyl)-2,8-nonanedione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and related compounds.
Medicine: : In the medical field, 5-(1-Methylethyl)-2,8-nonanedione may be investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry: : Industrial applications include its use as a chemical intermediate in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(1-Methylethyl)-2,8-nonanedione involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds similar to 5-(1-Methylethyl)-2,8-nonanedione include other ketones with similar structural features, such as 2,4-pentanedione and 2,6-heptanedione.
Uniqueness: : The uniqueness of 5-(1-Methylethyl)-2,8-nonanedione lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis distinguishes it from other ketones.
Eigenschaften
CAS-Nummer |
55023-57-9 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
5-propan-2-ylnonane-2,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
BREDJDFEELXLIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(=O)C)CCC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)




![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)

![[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)

![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
